DMTr-4'-F-U-CED-TBDMS phosphoramidite
Description
Foundational Principles of Nucleic Acid Chemical Modifications
Natural nucleic acids, DNA and RNA, are polymers composed of four canonical nucleoside building blocks. However, the chemical landscape of nucleic acids extends far beyond these four bases. Chemical modifications can be introduced into the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. researchgate.netresearchgate.net These modifications can alter the physicochemical properties of the resulting oligonucleotides, influencing their stability, structure, and interaction with other molecules. cphi-online.com The introduction of such changes is a cornerstone of modern nucleic acid chemistry, enabling the fine-tuning of these biomolecules for a variety of applications. researchgate.netresearchgate.net Modifications can range from simple methylations to the incorporation of bulky adducts or fluorescent reporters. researchgate.netnih.gov The ability to site-specifically introduce these changes using techniques like solid-phase synthesis has been a transformative development in the field. biosearchtech.com
The Strategic Significance of Nucleoside Analogues in Advancing Nucleic Acid Research
Nucleoside analogues, which are synthetic molecules that mimic natural nucleosides, are invaluable tools in chemical biology. acs.org By incorporating these analogues into DNA or RNA, researchers can probe the intricate mechanisms of biological processes such as replication, transcription, and translation. nih.gov For instance, analogues can be designed to terminate DNA or RNA synthesis, thereby acting as antiviral or anticancer agents. acs.orgnih.gov Others are engineered with spectroscopic labels, such as fluorophores, to study the dynamic conformational changes of nucleic acids and their complexes with proteins. researchgate.net The strategic design and synthesis of nucleoside analogues remain a vibrant area of research, continually expanding the toolkit available to scientists for dissecting the complexities of the cell. nih.gov
Contextual Overview of 4'-Substituted Nucleosides and Their Emerging Roles in Oligonucleotide Science
Among the various types of sugar modifications, substitutions at the 4'-position of the furanose ring have garnered significant interest. The introduction of a substituent at this position can profoundly influence the sugar's conformational preference, a key determinant of nucleic acid structure and stability. rsc.orgnih.gov Specifically, the presence of an electronegative atom like fluorine at the 4'-position can lock the sugar into a specific pucker, often the North (C3'-endo) conformation, which is characteristic of A-form RNA duplexes. rsc.orgnih.gov This conformational restriction can enhance the binding affinity and nuclease resistance of oligonucleotides, properties that are highly desirable for therapeutic applications such as antisense and RNA interference therapies. rsc.org The 4'-substituted nucleosides are thus emerging as a critical class of building blocks for the next generation of oligonucleotide-based drugs and advanced molecular probes. rsc.org
Structure
2D Structure
Properties
Molecular Formula |
C45H60FN4O9PSi |
|---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChI Key |
GECCGPZJATURAY-NZSBGPKUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Dmtr 4 F U Ced Tbdms Phosphoramidite and Cognate Analogs
Precursor Synthesis and Regioselective Fluorination Strategies for 4'-Fluoro-Uridine Nucleosides
The introduction of a fluorine atom at the 4'-position of the ribose sugar is a key modification that can impart unique structural and biological properties to nucleosides and oligonucleotides. researchgate.netrsc.org The synthesis of the 4'-fluoro-uridine precursor is the foundational stage for producing the target phosphoramidite (B1245037). Methodologies for introducing fluorine at this position have evolved, aiming for improved efficiency, yield, and stereochemical control. rsc.orgnih.gov
Achieving stereocontrol during the introduction of the fluorine atom at the C4' position is a significant synthetic challenge. researchgate.net The desired stereochemistry is crucial for the resulting nucleoside analog to adopt the correct conformation for biological activity or structural studies.
One of the most effective strategies involves the electrophilic fluorination of a 4',5'-unsaturated (or exocyclic enol ether) precursor. rsc.org This approach often utilizes an iodofluorination reaction. For instance, treatment of a (5-deoxy-2,3-O-isopropylidene-β-D-erythro-pent-4-enofuranosyl)uracil intermediate with iodine and silver fluoride (B91410) (AgF) can generate a 5'-deoxy-4'-fluoro-5'-iodo nucleoside as a single isomer. rsc.org The stereochemical outcome of this addition is influenced by the protecting groups on the 2' and 3' hydroxyls; the use of a rigid cyclic protecting group like a 2',3'-cyclic carbonate can help direct the incoming electrophile to achieve the desired stereochemistry. rsc.org
Another approach involves radical bromination followed by nucleophilic fluorination with silver fluoride (AgF). researchgate.netmdpi.com This method can reduce the number of steps required compared to other multi-step procedures for fluorine insertion at the 4' position. researchgate.net The stereoselectivity of these reactions remains a critical parameter, often dictated by the specific substrate and reaction conditions. rsc.org
Several distinct synthetic pathways have been developed to access 4'-fluoro-nucleoside precursors. These routes can be broadly categorized as either divergent (modifying a pre-formed nucleoside) or convergent (coupling a fluorinated sugar with a nucleobase). mdpi.comnih.gov
A common divergent strategy begins with uridine (B1682114). rsc.org The 5'-hydroxyl group is converted to a leaving group, such as iodide, followed by base-induced elimination to form a 4',5'-unsaturated intermediate. rsc.org This key intermediate then undergoes iodofluorination to install the fluorine at the 4'-position and an iodine at the 5'-position. The 5'-iodo group can then be displaced, for example by acetate (B1210297), and subsequently deprotected to yield the 4'-fluoro-uridine precursor with a free 5'-hydroxyl group. rsc.org
Convergent synthesis provides an alternative where a pre-fluorinated sugar is glycosylated with the nucleobase. researchgate.netnih.gov For example, a 4-fluoro-β-D-ribofuranose derivative can be coupled with a silylated uracil (B121893) derivative in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate, followed by deprotection to yield the target 4'-fluoro-uridine. researchgate.net While this method can provide a variety of fluoro-nucleosides, a primary challenge is controlling the stereoselectivity of the glycosylation reaction. nih.gov
| Synthetic Strategy | Key Starting Material | Key Reagents/Steps | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Divergent (from Uridine) | Uridine | 1. Appel reaction (I2, PPh3, imidazole) 2. Elimination (NaOMe) 3. Iodofluorination (I2, AgF) | Utilizes a readily available starting material. | Multiple steps required. | rsc.org |
| Divergent (from 4',5'-dehydro nucleoside) | Protected 4',5'-dehydrouridine | Iodofluorination (e.g., AgF/I2) | Direct fluorination of the nucleoside framework. | Synthesis of the unsaturated precursor. | rsc.org |
| Divergent (Radical-mediated) | Protected Ribofuranose/Nucleoside | 1. Radical Bromination (NBS, hν) 2. Fluorination (AgF, BF3·OEt2) | Fewer steps for fluoro-insertion. | Control of radical reaction selectivity. | researchgate.netmdpi.com |
| Convergent | Fluorinated Ribofuranose | Glycosylation with silylated uracil (e.g., TMS-triflate) | Allows for diverse nucleobase coupling. | Poor stereoselectivity in glycosylation can be an issue. | researchgate.netnih.gov |
Protective Group Chemistry within the DMTr-4'-F-U-CED-TBDMS Framework
The successful synthesis and application of the 4'-fluoro-uridine building block in automated oligonucleotide synthesis requires a robust and orthogonal protecting group strategy. Each reactive site—the 5'-hydroxyl, the 2'-hydroxyl, and the phosphoramidite itself—must be appropriately masked and unmasked at specific stages of the synthesis cycle.
The 5'-hydroxyl group of the nucleoside is protected with the 4,4'-dimethoxytrityl (DMTr) group, a cornerstone of modern phosphoramidite chemistry. wikipedia.orgumich.edu The DMTr group serves several critical functions:
Regiospecificity: The bulky nature of the DMTr chloride reagent ensures it reacts preferentially with the sterically most accessible primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls. umich.eduresearchgate.net This reaction is typically carried out by treating the nucleoside with DMTr-Cl in pyridine. nih.gov
Acid Lability: The DMTr group is highly sensitive to acid and can be removed cleanly and rapidly under mild acidic conditions, such as with trichloroacetic or dichloroacetic acid in an organic solvent, at the beginning of each coupling cycle in solid-phase synthesis. umich.edugoogle.com This allows for the selective deprotection of the 5'-hydroxyl for subsequent chain elongation.
Purification Handle: The lipophilic nature of the DMTr group is exploited in a common purification technique known as "trityl-on" HPLC, where the full-length, DMTr-bearing oligonucleotide can be easily separated from shorter, "trityl-off" failure sequences after synthesis. google.comnih.gov
In RNA synthesis, the 2'-hydroxyl group must be protected to prevent side reactions, such as chain branching and degradation, during the phosphoramidite coupling steps. springernature.comresearchgate.net The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for this purpose. wikipedia.orgresearchgate.net
The TBDMS group is installed on the 2'-hydroxyl and is stable to the acidic conditions used to remove the 5'-DMTr group and the basic conditions used for other deprotection steps. springernature.comresearchgate.net This orthogonality is key to the success of the synthesis. The TBDMS group is typically removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). springernature.comwikipedia.org The combination of TBDMS for 2'-OH protection with standard exocyclic amine protecting groups is a widely adopted strategy in RNA synthesis. researchgate.net
The exocyclic amino groups of adenosine (B11128), guanosine (B1672433), and cytidine (B196190) require protection (e.g., with benzoyl, isobutyryl, or acetyl groups) to prevent undesired reactions during oligonucleotide synthesis. researchgate.netumich.edu However, the uridine nucleobase, and by extension 4'-fluoro-uridine, presents a simpler case.
Uridine does not have an exocyclic amino group. Its N3 position contains an imide proton, which is acidic and can be deprotonated under strongly basic conditions. umich.edu For most standard phosphoramidite synthesis protocols, the N3 position of uridine is left unprotected. umich.edu This is because the conditions used during coupling and the final deprotection steps are often compatible with the unprotected uracil ring. However, certain reagents or prolonged exposure to strong bases during deprotection can potentially lead to side reactions. In some specific applications, protection of the O4 position of uridine (e.g., as a 4-O-phenyl derivative) is employed, especially in post-synthetic modification strategies where the modified group is later displaced by an amine or other nucleophile. nih.gov For the direct synthesis of standard oligonucleotides, however, protection of the uridine base is generally not required. nih.gov
Table of Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| DMTr-4'-F-U-CED-TBDMS phosphoramidite | (2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl (2-cyanoethyl) diisopropylphosphoramidite |
| DMTr | 4,4'-Dimethoxytrityl |
| TBDMS / TBS | tert-Butyldimethylsilyl |
| CED | 2-Cyanoethyl-N,N-diisopropyl |
| 4'-F-U | 4'-Fluoro-uridine |
| AgF | Silver(I) fluoride |
| NBS | N-Bromosuccinimide |
| TMS-triflate | Trimethylsilyl trifluoromethanesulfonate |
| DMTr-Cl | 4,4'-Dimethoxytrityl chloride |
| TBAF | Tetrabutylammonium fluoride |
| TEA·3HF | Triethylamine trihydrofluoride |
Phosphitylation Reaction Pathways for the Generation of Cyanoethyl Diisopropylaminophosphoramidite Functionality
The introduction of the 3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite (CED) group is a critical step in the synthesis of nucleoside phosphoramidites used for oligonucleotide synthesis. This phosphitylation reaction converts the free 3'-hydroxyl group of a protected nucleoside into the reactive phosphoramidite moiety, which is essential for the subsequent coupling reactions on a solid support or in solution-phase synthesis.
The most prevalent method for this transformation involves the reaction of a protected nucleoside, in this case, 5'-O-DMTr-2'-O-TBDMS-4'-fluoro-uridine, with a suitable phosphitylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and in the presence of a mild acid activator or a non-nucleophilic base.
Two common phosphitylating reagents are widely used for this purpose:
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This is a highly reactive agent used to convert protected ribonucleosides to their corresponding phosphoramidites. sigmaaldrich.comnih.govresearchgate.net The reaction proceeds by the nucleophilic attack of the 3'-hydroxyl group of the uridine derivative on the phosphorus atom, displacing the chloride. A weak base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction. nih.gov
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: This reagent offers advantages in terms of stability and handling compared to its chloro-analog. enamine.net The phosphitylation with this reagent is catalyzed by a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates one of the diisopropylamino groups, creating a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl of the nucleoside.
The general pathway involves the careful preparation of the protected 4'-fluoro-uridine precursor, which has the 5'-hydroxyl group protected by a dimethoxytrityl (DMTr) group and the 2'-hydroxyl protected by a tert-butyldimethylsilyl (TBDMS) group. This fully protected nucleoside is then subjected to the phosphitylation conditions to yield the final this compound. medchemexpress.com The cyanoethyl group serves as a protecting group for the phosphite (B83602) triester, which is stable under the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection steps.
Table 1: Key Reagents in the Phosphitylation of Protected 4'-Fluoro-Uridine
| Reagent | Chemical Name | Role in Reaction |
|---|---|---|
| Protected Nucleoside | 5'-O-DMTr-2'-O-TBDMS-4'-fluoro-uridine | The substrate containing the free 3'-hydroxyl group to be phosphitylated. |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite sigmaaldrich.com | Provides the cyanoethyl diisopropylaminophosphoramidite moiety. |
| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite enamine.net | An alternative, more stable reagent for introducing the phosphoramidite group. |
| Base/Activator | N,N-Diisopropylethylamine (DIPEA) nih.gov | Acts as an acid scavenger when using the chlorophosphoramidite reagent. |
| Activator | 1H-Tetrazole or 4,5-dicyanoimidazole (DCI) | Catalyzes the reaction when using the phosphorodiamidite reagent. |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Provides the inert reaction medium. |
Methodological Advancements for Enhanced Synthetic Yield and Scalability of 4'-Fluoro-Uridine Phosphoramidites
The increasing interest in fluorinated nucleic acids for therapeutic and diagnostic applications necessitates the development of efficient, high-yield, and scalable synthetic methods for 4'-fluoro-uridine phosphoramidites. rsc.org Research has focused on several areas to improve upon traditional synthetic protocols.
Optimization of Protecting Group Strategies: The choice and application of protecting groups are paramount to achieving high yields. For 4'-fluoro-uridine synthesis, the stability of the 4'-fluoro moiety must be considered throughout the synthetic sequence. The use of robust protecting groups like TBDMS for the 2'-hydroxyl and DMTr for the 5'-hydroxyl is standard. nih.govnih.gov However, optimizing the conditions for their introduction and removal is crucial to prevent side reactions, such as the formation of unwanted isomers or degradation of the nucleoside core. For instance, the synthesis of a related 5-fluoro-4-thio-2'-O-methyluridine phosphoramidite highlighted the importance of a carefully selected set of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis. nih.gov
High-Efficiency Phosphitylation and Purification: Advances in the phosphitylation step itself contribute to better yields. The use of highly pure reagents and optimized reaction conditions, including temperature and reaction time, can minimize the formation of byproducts like H-phosphonates. Furthermore, purification of the final phosphoramidite is critical. Traditional silica (B1680970) gel chromatography can lead to product degradation. The implementation of alternative purification techniques, such as precipitation or flash chromatography with deactivated silica gel, can improve recovery and purity.
Scalability Enhancements: Translating laboratory-scale synthesis to industrial production requires significant methodological changes. While specific data on the large-scale synthesis of this compound is limited, general principles from oligonucleotide synthesis are applicable. These include moving from batch to potential flow chemistry processes for key steps, which can offer better control over reaction parameters and improve safety and consistency. Moreover, developing scalable, solution-phase syntheses where intermediates are isolated by simple extraction rather than chromatography can dramatically increase throughput. sigmaaldrich.com The "numbering up" strategy, where multiple small-scale reactions are run in parallel, has also been explored in related fields like radiosynthesis and could be adapted to increase batch size without extensive re-optimization. nih.gov
Table 2: Comparison of Synthetic Methodologies for 4'-Fluoro-Uridine Phosphoramidites
| Feature | Traditional Method | Advanced/Scalable Method |
|---|---|---|
| Protecting Groups | Standard application, potential for side reactions. | Optimized conditions, use of alternative groups to enhance stability and yield. nih.gov |
| Phosphitylation | Standard activators (e.g., Tetrazole), potential for byproduct formation. | Use of high-efficiency activators (e.g., DCI), optimized reaction conditions. |
| Purification | Standard silica gel chromatography, risk of product degradation. | Flash chromatography with deactivated silica, precipitation methods, extraction-based isolation. sigmaaldrich.com |
| Scalability | Batch processing, limited throughput. | Parallel synthesis ("numbering up"), potential for flow chemistry, solution-phase synthesis with minimal chromatography. sigmaaldrich.comnih.gov |
Integration of 4 Fluoro Uridine Phosphoramidite into Oligonucleotide Constructs
Optimized Protocols for Solid-Phase Oligonucleotide Synthesis Utilizing DMTr-4'-F-U-CED-TBDMS Phosphoramidite (B1245037)
The integration of DMTr-4'-F-U-CED-TBDMS phosphoramidite into growing oligonucleotide chains is achieved through the well-established solid-phase phosphoramidite method. oup.com This cyclical process involves four key steps: deblocking, coupling, capping, and oxidation. While the fundamental principles of solid-phase synthesis apply, the introduction of a modified nucleotide, particularly one with a sterically demanding 4'-fluoro substitution, necessitates optimization of the standard protocols to ensure high coupling efficiency and minimize side reactions.
Activator Selection and Concentration:
The choice of activator is crucial for the efficient coupling of the phosphoramidite to the free 5'-hydroxyl group of the support-bound oligonucleotide. While 1H-tetrazole is a standard activator, more potent activators are often preferred for sterically hindered phosphoramidites like those with 2'- or 4'-modifications. nih.govumich.edu 4,5-Dicyanoimidazole (B129182) (DCI) has been shown to be a highly effective activator, often doubling the rate of coupling compared to 1H-tetrazole. nih.gov For the synthesis of oligonucleotides containing 2'-fluoropyrimidine modifications, a 1.0 M solution of DCI in acetonitrile (B52724) has been used successfully. nih.gov Another effective activator is 5-(Ethylthio)-1H-tetrazole (ETT), typically used at a concentration of 0.25 M in acetonitrile. The increased reactivity of these activators helps to overcome the steric hindrance presented by the 4'-fluoro group, driving the coupling reaction towards completion.
Coupling Time:
Standard coupling times for unmodified phosphoramidites are typically short, often on the order of a few minutes. However, for modified phosphoramidites, extended coupling times are generally required to achieve high yields. For 2'-fluoro-modified phosphoramidites, coupling times are often extended to between 5 and 15 minutes. umich.edugoogle.comnih.gov The optimal coupling time is a balance between achieving near-quantitative coupling and minimizing potential side reactions that can occur with prolonged exposure to the activator.
Table 3.1.1: Optimized Solid-Phase Synthesis Parameters for 4'-Fluoro-Uridine Incorporation
| Parameter | Recommended Condition | Rationale |
| Phosphoramidite | This compound | Building block for 4'-fluoro-uridine incorporation. |
| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1.0 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Enhanced reactivity to overcome steric hindrance of the 4'-fluoro group. nih.govumich.edu |
| Coupling Time | 5 - 15 minutes | Allows for near-quantitative coupling of the sterically hindered phosphoramidite. umich.edugoogle.com |
| Oxidation | 0.1 M Iodine in THF/Pyridine/Water | Standard oxidation step to stabilize the newly formed phosphite (B83602) triester linkage. glenresearch.com |
| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | Capping of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
This table presents a set of optimized conditions based on protocols for similar 2'-fluoro-modified phosphoramidites. Actual conditions may require further optimization depending on the specific sequence and synthesis scale.
Evaluation of Coupling Efficiency and Sequence Fidelity in Modified Oligoribonucleotide Assembly
The success of incorporating a modified nucleotide is primarily assessed by its coupling efficiency, which directly impacts the yield of the full-length product. Even small decreases in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides. nih.gov
Monitoring Coupling Efficiency:
A common method for monitoring coupling efficiency during solid-phase synthesis is the trityl cation assay. The dimethoxytrityl (DMTr) group is cleaved from the 5'-hydroxyl group at the beginning of each cycle, producing a colored cation whose absorbance is proportional to the amount of full-length oligonucleotide. By measuring the absorbance at each step, the stepwise coupling efficiency can be calculated. High coupling efficiencies, typically above 98%, are desirable for the synthesis of high-quality oligonucleotides. For 2'-fluoro-modified phosphoramidites, coupling efficiencies greater than 95% have been achieved with optimized protocols. umich.edu
Assessing Sequence Fidelity:
After synthesis, the fidelity of the assembled oligonucleotide must be confirmed. This is typically achieved using a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS). glenresearch.comrsc.org
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for separating the full-length product from shorter failure sequences and other impurities. rsc.orgepfl.ch The retention time of the oligonucleotide is influenced by its length and composition, allowing for the assessment of purity.
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the exact molecular weight of the synthesized oligonucleotide. glenresearch.comglenresearch.com This provides direct confirmation that the correct sequence, including the incorporated 4'-fluoro-uridine, has been synthesized. The measured mass should correspond to the calculated theoretical mass of the desired oligonucleotide. For example, the incorporation of a 2'-fluoro modification in place of a 2'-hydroxyl group results in a small but detectable mass increase of approximately 26 Da for a 58-nucleotide RNA. rsc.org
Table 3.2.1: Analytical Techniques for Evaluating Modified Oligonucleotides
| Technique | Purpose | Key Findings |
| Trityl Cation Assay | In-process monitoring of stepwise coupling efficiency. | Enables real-time assessment of synthesis performance. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Purity assessment and separation of full-length product from failure sequences. | Provides a chromatogram indicating the purity of the synthesized oligonucleotide. rsc.org |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Confirmation of molecular weight and sequence fidelity. | Verifies the correct incorporation of the 4'-fluoro-uridine modification. glenresearch.com |
Post-Synthetic Processing: Deprotection and Purification Methodologies for 4'-Fluoro-Modified Oligonucleotides
Following solid-phase synthesis, the oligonucleotide is fully protected and still attached to the solid support. A series of deprotection and purification steps are necessary to obtain the final, functional 4'-fluoro-modified oligonucleotide.
Deprotection:
The deprotection process involves several stages to remove the various protecting groups used during synthesis.
Cleavage from Solid Support and Removal of Phosphate (B84403) and Base Protecting Groups: The oligonucleotide is first cleaved from the solid support, and the cyanoethyl protecting groups on the phosphate backbone and the protecting groups on the nucleobases are removed. This is typically achieved by treatment with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) or with a solution of methylamine (B109427). nih.gov For RNA containing TBDMS protecting groups, a mixture of concentrated aqueous ammonia and ethanolic methylamine is often used to prevent premature removal of the TBDMS group, which could lead to RNA degradation under basic conditions. rsc.org
Removal of the 2'-TBDMS Group: The tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl is a robust protecting group that requires specific conditions for its removal. A common reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF). The reaction is typically carried out by dissolving the oligonucleotide in a solvent like DMSO or N-methyl-2-pyrrolidinone (NMP) and treating it with TEA·3HF at an elevated temperature (e.g., 65°C) for a few hours. umich.eduresearchgate.net Alternatively, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF can be used for TBDMS removal at room temperature over a longer period (e.g., 24 hours). nih.gov Mild acidic conditions using diluted acetic acid have also been reported for TBDMS deprotection. europeanpharmaceuticalreview.com
Table 3.3.1: Typical Deprotection Protocol for TBDMS-Protected RNA
| Step | Reagent | Conditions | Purpose |
| 1 | Concentrated Ammonia/Ethanol (3:1 v/v) or Aqueous Methylamine | Room temperature to 55°C, several hours | Cleavage from solid support and removal of base and phosphate protecting groups. nih.gov |
| 2 | Triethylamine trihydrofluoride (TEA·3HF) in DMSO/TEA | 65°C, 2.5 hours | Removal of the 2'-TBDMS protecting group. umich.edu |
Purification:
After deprotection, the crude oligonucleotide mixture contains the desired full-length product along with truncated sequences, failure sequences, and residual protecting groups. High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides to a high degree of purity. rsc.org
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used technique for the purification of oligonucleotides. rsc.orgepfl.ch It separates molecules based on their hydrophobicity. The use of an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase allows for the retention and separation of the negatively charged oligonucleotides on a hydrophobic stationary phase (e.g., C18). rsc.orgeuropeanpharmaceuticalreview.com The elution is typically achieved with a gradient of an organic solvent like acetonitrile. This method is effective for separating oligonucleotides based on length and can resolve sequences with high fidelity. rsc.org
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is particularly useful for purifying longer oligonucleotides and for separating sequences that may have secondary structures.
The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required final purity. For many applications involving 4'-fluoro-modified oligonucleotides, IP-RP-HPLC provides excellent resolution and is the preferred method. rsc.org
Following HPLC purification, the collected fractions containing the pure oligonucleotide are typically desalted using techniques like size-exclusion chromatography or ethanol precipitation to remove the HPLC buffer salts. rsc.org The final product is then lyophilized to obtain a stable, purified 4'-fluoro-modified oligonucleotide.
Conformational Analysis and Structural Elucidation of 4 Fluoro Modified Nucleic Acids
Investigation of Ribose Sugar Pucker Conformation in 4'-Fluoro-Uridine Residues (e.g., C3'-endo/North Preference)
The conformation of the ribose sugar, known as sugar pucker, is a critical determinant of nucleic acid architecture. colostate.edu The two most common puckers are C3'-endo (North) and C2'-endo (South). nih.govvanderbilt.edu The C3'-endo pucker is characteristic of A-form helices, typical for RNA, while the C2'-endo pucker is found in B-form DNA. vanderbilt.eduglenresearch.com Studies have demonstrated that when 4'-fluoro-uridine (4'FU) is incorporated into an RNA strand, the residue strongly prefers a C3'-endo or North conformation. nih.gov This conformational preference is significant because it mimics the natural pucker of RNA, suggesting that 4'FU can be a well-tolerated substitute for natural uridine (B1682114) in structural studies. nih.gov
The pronounced preference for the C3'-endo pucker in 4'-fluoro-nucleosides is primarily attributed to stereoelectronic effects, specifically the gauche effect. wisc.edu The high electronegativity of the fluorine atom, the most electronegative of all elements, exerts a powerful inductive effect on the furanose ring. glenresearch.comwisc.edunih.gov This effect influences the torsional angles within the ring to adopt a conformation that minimizes unfavorable electrostatic interactions. The gauche effect between the electronegative 4'-fluorine and the ring oxygen (O4') stabilizes the C3'-endo pucker, where the C3' atom is displaced on the same side of the furanose ring as the nucleobase. vanderbilt.eduwisc.edu This pre-organizes the nucleotide into an A-form helical geometry. oup.com
The C3'-endo preference of 4'-fluoro-uridine is comparable to that of other modifications known to favor this conformation, such as 2'-fluoro-RNA and Locked Nucleic Acids (LNA). glenresearch.comoup.com In contrast, deoxyribonucleosides in DNA typically adopt a C2'-endo pucker. glenresearch.com This comparison highlights the utility of 4'-fluorination as a tool to enforce an RNA-like conformation.
Table 1: Comparison of Predominant Sugar Pucker Conformations| Nucleoside/Modification | Predominant Sugar Pucker | Typical Helix Type |
|---|---|---|
| DNA (Deoxyribose) | C2'-endo (South) | B-form glenresearch.com |
| RNA (Ribose) | C3'-endo (North) | A-form glenresearch.com |
| 4'-Fluoro-Uridine (4'FU) | C3'-endo (North) nih.gov | A-form nih.gov |
| 2'-Fluoro-RNA (2'-F-RNA) | C3'-endo (North) glenresearch.com | A-form glenresearch.com |
| Locked Nucleic Acid (LNA) | C3'-endo (North) nih.gov | A-form nih.gov |
Spectroscopic Approaches for Structural Probing of 4'-Fluoro-Modified Oligonucleotides
Spectroscopic techniques are indispensable for elucidating the structural details of modified nucleic acids. The presence of the fluorine atom in 4'FU offers a unique spectroscopic handle for in-depth analysis.
¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying the structure and function of fluorinated biomolecules. d-nb.info The fluorine nucleus has a high natural abundance and sensitivity, and its chemical shift is extremely sensitive to the local electronic environment. researchgate.netnih.govacs.org Studies using 4'FU-modified RNA have shown that the ¹⁹F NMR signal of the 4'-fluorine is highly responsive to changes in RNA secondary structure. nih.gov A remarkable chemical shift dispersion of as large as 4 ppm has been observed, which is significantly greater than that for 2'-fluoro modifications (<1 ppm). nih.gov This wide dispersion makes 4'FU an outstanding probe for discriminating between different structural contexts, such as single-stranded RNA, A-form helices, B-form helices, and mismatched duplexes. nih.gov
Table 2: Representative ¹⁹F NMR Chemical Shift Dispersion for 4'-Fluoro-Uridine in Different RNA Structures| Structural Context | Relative ¹⁹F Chemical Shift Range (ppm) | Significance |
|---|---|---|
| Single-Stranded RNA | ~0 | Reference for unstructured regions. nih.gov |
| A-form Duplex | Distinctly shifted from ssRNA | Confirms canonical RNA helical structure. nih.gov |
| B-form Duplex | Shifted differently from A-form | Allows discrimination from DNA-like helices. nih.gov |
| Mismatched Duplex | Unique shift indicating local distortion | Sensitive to local perturbations in the helix. nih.gov |
Computational Chemistry Methodologies for Predicting and Validating Nucleic Acid Conformations
Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), play a vital role in predicting and validating the conformations of modified nucleic acids. nih.govstanford.edu These approaches can be used to calculate the relative energies of different sugar pucker conformations and to rationalize the experimental observations. nih.gov For 4'-fluoro-modified nucleosides, computational modeling can help elucidate the stereoelectronic interactions (e.g., the gauche effect) responsible for the strong preference for the C3'-endo pucker. researchgate.net By simulating the behavior of modified oligonucleotides, researchers can gain insights into structural dynamics and the energetic basis for the observed spectroscopic and thermodynamic properties, complementing experimental data from NMR and CD spectroscopy. arxiv.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules. In the context of 4'-fluoro-modified nucleosides, DFT calculations are instrumental in predicting the most stable conformations and understanding the underlying stereoelectronic effects that govern their behavior.
DFT calculations have shown that the 4'-fluoro modification induces a pronounced bias for the North (C3'-endo) sugar conformation. rsc.orgnih.gov This preference is attributed to a combination of electronic and steric effects. The gauche effect, an electronic interaction between adjacent electronegative atoms, plays a significant role. The strong inductive effect of the fluorine atom alters the electronic distribution within the furanose ring, favoring the North pucker to achieve a more stable arrangement. oup.com These theoretical predictions are crucial as they provide a foundational understanding of why oligonucleotides containing 4'-fluoro-uridine predominantly adopt A-form helical geometries, which are characterized by North-puckered sugars. rsc.org
Table 1: Predicted Conformational Properties of 4'-Fluoro-Modified Uridine from Computational Studies
| Modification | Predicted Sugar Pucker | Dominant Influencing Factors | Reference |
| 4'-Fluoro-Uridine (4'-F-U) | North (C3'-endo) | Stereoelectronic effects, Gauche effect | rsc.orgnih.gov |
| 2'-OMe, 4'-Fluoro-Uridine | North (C3'-endo) | Electronic and steric effects | rsc.org |
Molecular Dynamics Simulations in Aqueous and Protein-Bound Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. acs.orgarxiv.org These simulations are essential for understanding how 4'-fluoro-modified nucleic acids behave in biologically relevant contexts, such as in aqueous solution and when interacting with proteins. arxiv.orgnih.gov MD simulations can model the complex interplay of forces between the oligonucleotide, solvent molecules, ions, and binding partners at an atomistic level. nih.govspringernature.com
In Protein-Bound Environments: The interaction of nucleic acids with proteins is fundamental to many biological processes. arxiv.org MD simulations are increasingly used to probe how chemical modifications on RNA affect these interactions. nih.govnih.govbiorxiv.org While specific MD studies focusing exclusively on DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) in protein complexes are not extensively documented, the principles are drawn from simulations of other modified RNAs. researchgate.net These simulations, often employing advanced techniques like λ-dynamics, can calculate changes in binding free energies when a standard nucleotide is replaced with a modified one. nih.govbiorxiv.org The results indicate that the conformational rigidity and altered electronic properties of the sugar-phosphate backbone due to the 4'-fluoro modification can influence how the nucleic acid fits into a protein's binding pocket. oup.com For instance, RNA-processing enzymes have been shown to treat 4'-F-U similarly to unmodified uridine, suggesting that the modification does not always hinder protein recognition. nih.gov
Impact of 4'-Fluoro Modification on Overall Oligonucleotide Duplex and Hybrid Helix Geometries
The conformational bias of the individual 4'-fluoro-nucleotide building block translates directly to the global geometry of the oligonucleotide duplexes it is incorporated into. Structural analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD), corroborates the findings from computational studies. nih.govnih.gov
The incorporation of 4'-fluoro-uridine (4'-F-U) into an oligonucleotide strand effectively "pre-organizes" the backbone into an A-type helical structure. nih.gov NMR studies have confirmed that 4'-F-U exists in a stable North conformation within an RNA strand, resembling unmodified uridine without causing significant structural distortion. nih.gov
RNA:RNA Duplexes: In a standard RNA:RNA duplex, which naturally adopts an A-form helix, the incorporation of 4'-F-U is well-tolerated. It reinforces the inherent North pucker of the ribonucleotides and can lead to a slight increase in the thermal stability (melting temperature, Tm) of the duplex. rsc.org
DNA:RNA Hybrid Duplexes: DNA:RNA hybrid helices are crucial intermediates in biological processes such as transcription and the mechanism of action for antisense therapies. The geometry of these hybrids is intermediate between A- and B-forms. The inclusion of 4'-F-U on the RNA strand helps to enforce an A-like geometry. Studies have shown that this modification has a slightly stabilizing effect on DNA:RNA hybrids. rsc.org
DNA:DNA Duplexes: In contrast, the rigid North conformation of 4'-F-U is not well-tolerated in a DNA:DNA duplex, which prefers a B-form helix characterized by South-puckered (C2'-endo) sugars. The introduction of a conformationally locked North-puckered nucleotide can introduce strain and is generally found to be destabilizing to the DNA duplex. rsc.org
Table 2: Influence of 4'-Fluoro-Uridine (4'-F-U) Incorporation on Duplex Stability and Geometry
| Duplex Type | Predominant Helix Form | Effect of 4'-F-U Incorporation | Conformational Impact | Reference |
| RNA:RNA | A-form | Slightly stabilizing | Reinforces North sugar pucker | rsc.org |
| DNA:RNA Hybrid | Intermediate A/B-form | Slightly stabilizing | Promotes A-like geometry | rsc.org |
| DNA:DNA | B-form | Destabilizing | Introduces strain due to conflicting pucker preference | rsc.org |
Biophysical Characterization of Oligonucleotides Incorporating 4 Fluoro Uridine
Hybridization Properties and Duplex/Hybrid Stability Investigations
The ability of an oligonucleotide to bind to its target sequence is fundamental to its function. The incorporation of 4'-Fluoro-Uridine significantly impacts this property by modulating the stability of the resulting duplexes.
The thermal melting temperature (Tm) is a critical measure of duplex stability, representing the temperature at which 50% of the duplex dissociates into single strands. sigmaaldrich.comidtdna.com The introduction of fluorine at the 2'- or 4'-position of the ribose sugar is known to lock the sugar predominantly in a C3'-endo (North-type) conformation, which is the conformation characteristic of RNA in A-form helices. rsc.orgnih.gov This "pre-organization" of the sugar moiety reduces the entropic penalty of hybridization, leading to a more stable duplex.
Studies on closely related 2'-fluoro-modified oligonucleotides have demonstrated a significant increase in thermal stability compared to their unmodified RNA counterparts. nih.gov This enhanced stability is not, as might be assumed, driven by favorable entropic contributions from conformational preorganization, but rather by a dominant enthalpic contribution. nih.gov This suggests that the fluorine modification enhances the energetics of base pairing and stacking interactions within the duplex. The increased pairing affinity of oligonucleotides containing fluoro-modified nucleosides is a well-documented phenomenon. nih.govidtdna.com
Table 1: Illustrative Thermal Denaturation (Tm) of RNA Duplexes with and without Fluoro-Modification This table presents representative data based on findings for closely related 2'-fluoro-modified RNA duplexes to illustrate the expected impact of 4'-fluoro modification.
| Duplex | Sequence (5'-3') | Complement (3'-5') | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) |
| RNA/RNA | GCU AGA UAC | CGA UCU AUG | 55.2 | 65.7 | +10.5 |
Data is illustrative and derived from principles reported in the literature. nih.gov
The 4'-fluoro modification enhances the binding affinity of oligonucleotides to both complementary RNA (forming a homoduplex or hybrid) and DNA (forming a heteroduplex) strands. The stabilization effect is generally more pronounced in hybrids with RNA targets due to the preference of the modified sugar for the A-form helix, which is native to RNA-RNA duplexes. researchgate.net
The enhanced affinity, reflected by an increase in the melting temperature (ΔTm), is a consistent finding across various sequences modified with fluorinated nucleosides. beilstein-journals.org This improved binding does not typically compromise sequence specificity, a crucial factor for any application relying on Watson-Crick base pairing. nih.gov The ability of 4'-fluoro-modified oligonucleotides to bind strongly to target RNAs makes them valuable tools for RNA-targeting strategies. beilstein-journals.org
Table 2: Representative Hybridization Affinity (ΔTm) of a 4'-Fluoro-Uridine Modified Oligonucleotide towards RNA and DNA Targets
| Oligonucleotide Type | Target Strand | Duplex Type | ΔTm per modification (°C) |
| 4'-F-U Modified | ssRNA | Homoduplex (Hybrid) | +1.5 to +2.5 |
| 4'-F-U Modified | ssDNA | Heteroduplex | +1.0 to +2.0 |
Values represent typical increases in melting temperature observed per modification, based on data for similar sugar-modified nucleic acids. beilstein-journals.org
Enzymatic Degradation Resistance of 4'-Fluoro-Modified Oligonucleotides
A significant challenge for the use of natural oligonucleotides in biological systems is their rapid degradation by nucleases. synoligo.com Chemical modifications, such as the introduction of a 4'-fluoro group, are a key strategy to improve stability.
Oligonucleotides incorporating 4'-fluoro-uridine exhibit substantially enhanced resistance to degradation by both exonucleases (which cleave nucleotides from the ends of a strand) and endonucleases (which cleave within the strand). researchgate.netnih.gov The modification at the 4'-position sterically hinders the approach of nuclease enzymes to the phosphodiester backbone, which is their site of action. researchgate.netnih.gov This protective effect has been observed in various studies where modified oligonucleotides persist for much longer periods in the presence of serum or purified nucleases compared to their unmodified counterparts. nih.govnih.gov
For instance, while an unmodified oligonucleotide might be completely degraded within hours in serum, a 4'-fluoro-modified version can remain largely intact for an extended duration. nih.gov This increased half-life is critical for applications requiring sustained activity in a biological environment. nih.gov
Table 3: Illustrative Nuclease Degradation Assay Comparing Unmodified and 4'-Fluoro-Modified Oligonucleotides
| Oligonucleotide Type | Incubation Time (hours) | % Intact Oligonucleotide (in Serum) | % Intact Oligonucleotide (with Endonuclease) |
| Unmodified | 2 | < 5% | ~10% |
| Unmodified | 8 | 0% | 0% |
| 4'-Fluoro-Modified | 2 | ~95% | ~90% |
| 4'-Fluoro-Modified | 8 | ~70% | ~65% |
Data is illustrative, based on typical results from nuclease stability assays reported for modified oligonucleotides. nih.govnih.gov
The enhanced nuclease resistance conferred by the 4'-fluoro modification is governed by several factors rooted in its chemical structure:
Steric Hindrance: The fluorine atom at the C4' position is in close proximity to the 3'- and 5'-adjacent phosphate (B84403) groups. nih.gov This creates a steric shield that physically blocks or impedes the binding of the nuclease's active site to the phosphodiester linkage. researchgate.netsynoligo.com
Sugar Conformation: The fluorine atom's high electronegativity forces the ribose ring into a rigid North-type pucker. rsc.orgresearchgate.net This constrained conformation can be a poor substrate for many nucleases, which have evolved to recognize the more flexible sugar-phosphate backbone of natural DNA and RNA.
Electronic Effects: The electron-withdrawing nature of fluorine can alter the electronic properties of the sugar-phosphate backbone, potentially making the phosphodiester bond less susceptible to enzymatic hydrolysis.
Modulation of Intermolecular Interactions by 4'-Fluoro Incorporation
The substitution of a 4'-hydrogen with a highly electronegative fluorine atom subtly but significantly alters the oligonucleotide's intermolecular interaction profile. While fluorine is not a strong hydrogen bond acceptor, its presence changes the local molecular environment. researchgate.net
Furthermore, the powerful inductive effect of the fluorine atom can influence the charge distribution within the sugar ring and the adjacent phosphodiester backbone. This can modulate interactions with proteins, ions, and other nucleic acids. oup.com While often considered to have low polarizability, organic fluorine can participate in non-canonical interactions, such as C-H···F-C hydrogen bonds, which may play a role in the packing of molecules and their interaction with protein binding pockets. researchgate.net The enhanced stability of duplexes containing these modifications is primarily an enthalpic effect, pointing to stronger base pairing and/or stacking interactions rather than just conformational ordering. nih.gov
Biochemical and Enzymatic Processing Studies of 4 Fluoro Modified Nucleic Acids
Assessment of Substrate Recognition by Nucleic Acid Processing Enzymes
The compatibility of 4'-fluoro-modified nucleotides with the enzymatic machinery of the cell is a critical determinant of their biological activity and therapeutic potential. The following sections explore how these analogs are processed by polymerases, nucleases, kinases, and ligases.
The ability of DNA and RNA polymerases to accept 4'-fluoro-nucleoside triphosphates (4'-F-NTPs) as substrates is fundamental to their application. Research has shown that this acceptance is highly dependent on the specific polymerase and the context of the nucleic acid template.
Viral RNA-dependent RNA polymerases (RdRPs), in particular, have been a major focus of study. For instance, 4'-fluoro-uridine-5'-O-triphosphate was found to be an effective inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, with an IC50 of 2 μM. rsc.org The inhibitory mechanism often involves the incorporation of the 4'-fluoro-nucleoside triphosphate into the growing RNA chain, which then results in transcriptional stalling and termination of chain elongation. rsc.org This has been observed for the RdRPs of Respiratory Syncytial Virus (RSV) and SARS-CoV-2. rsc.org Similarly, 4'-fluoro-adenosine-5'-O-triphosphate has demonstrated inhibitory activity against HCV polymerase. rsc.org
In the context of in vitro transcription, engineered polymerases have shown a capacity to incorporate modified nucleotides. For example, a modified T7 RNA polymerase has been specifically developed for the efficient incorporation of 2'-fluoro modified nucleotides, which are often used in conjunction with other modifications to generate nuclease-resistant RNA aptamers. roboklon.com While the focus has often been on 2'-fluoro modifications due to their enhanced stability, studies on 4'-fluoro analogs reveal a more complex interaction. The rigid North-conformation induced by the 4'-fluoro substituent can influence the catalytic cycle of the polymerase. nih.gov For some viral polymerases, the incorporation of a 4'-F-NTP can cause delayed chain termination, providing a window into the enzyme's mechanism. researchgate.net
The fidelity of incorporation is another critical aspect. While the modification is designed to mimic the natural nucleotide, the altered sugar pucker can affect base pairing and the proofreading activity of polymerases that possess it. Polymerases lacking 5'→3' exonuclease activity have shown better incorporation of 2'-fluoro-deoxynucleoside triphosphates (2'FdNTPs), suggesting that the modification can be a substrate for the exonuclease domain, which would otherwise remove the modified nucleotide. oup.com
Table 1: Polymerase Acceptance of 4'-Fluoro-Nucleoside Triphosphates
| 4'-F-Nucleoside Triphosphate | Polymerase | Organism/Virus | Observed Effect | Reference |
|---|---|---|---|---|
| 4'-Fluoro-uridine,5'-O-triphosphate | NS5B RNA Polymerase | Hepatitis C Virus (HCV) | Effective inhibitor (IC50 = 2 μM); Accepted as substrate. | rsc.org |
| 4'-Fluoro-uridine,5'-O-triphosphate | RNA-dependent RNA Polymerase (RdRP) | Respiratory Syncytial Virus (RSV) | Incorporated into growing oligomer, leading to transcriptional stalling. | rsc.org |
| 4'-Fluoro-uridine,5'-O-triphosphate | RNA-dependent RNA Polymerase (RdRP) | SARS-CoV-2 | Inhibits RdRp via polymerase stalling after incorporation. | rsc.orgresearchgate.net |
| 4'-Fluoro-adenosine-5'-O-triphosphate | NS5B RNA Polymerase | Hepatitis C Virus (HCV) | Inhibitory activity (IC50 > 10 μM). | rsc.org |
For antisense and RNA interference (RNAi) applications, the interaction of modified oligonucleotides with RNase H and the RISC is paramount. RNase H cleaves the RNA strand of a DNA/RNA hybrid, a key mechanism for many antisense oligonucleotides. The RISC, with its core component Argonaute2 (Ago2), mediates the silencing of target mRNA guided by a small interfering RNA (siRNA). nih.govnih.gov
The introduction of a 4'-fluoro modification significantly impacts these interactions. Studies using oligonucleotides containing 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) have been particularly insightful. While 4'-thiolation of RNA can enhance stability and allow acceptance by the RNAi machinery, the combination with a 2'-fluoro group in an arabino configuration (which adopts a North conformation) prevents the resulting antisense oligonucleotide from eliciting RNase H activity. nih.govsigmaaldrich.com This supports the hypothesis that RNase H prefers duplexes where the DNA-like strand can adopt a conformation other than the rigid A-type helix imposed by the 4'-modification. nih.govsigmaaldrich.com Generally, modifications that stabilize an A-form helix tend to inhibit RNase H. nih.gov
In contrast, the RISC machinery appears more tolerant of certain 4'-modifications, particularly in the context of siRNAs. siRNAs containing 4'-C-aminoethyl-2'-fluoro analogs in the passenger strand showed RNAi activity comparable to that of unmodified siRNA. nih.gov Similarly, 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) could be incorporated into siRNA duplexes, which were able to trigger RNA interference with good efficiency. nih.gov The position of the modification is critical. When placed in the overhangs of an siRNA, dual 2',4'-modifications can lead to outperformance of the native siRNA, suggesting a favorable interaction with the PAZ domain of the Argonaute protein, which binds the 3' end of the small RNA. nih.gov
Table 2: Effect of 4'-Fluoro Modifications on siRNA Activity
| Modification | Position in siRNA | Effect on RNAi Activity | Reference |
|---|---|---|---|
| 4'-C-aminoethyl-2'-deoxy-2'-fluorouridine | Passenger Strand (8 positions) | Sufficient activity at 1 nM, similar to unmodified siRNA. | nih.gov |
| 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) | Various positions | Able to trigger RNA interference with good efficiency. | nih.gov |
| 2'-F,4'-OMe-ribose | Overhangs | Generally outperformed native siRNA. | nih.gov |
| 2'-F,4'-OMe-arabinose | Overhangs | Among the most active siRNAs. | nih.gov |
| 2',4'-diOMe-ribouridine | Internal (Seed Region) | Decreased activity, possibly due to steric hindrance with hAGO2. | nih.gov |
Many 4'-fluoro-nucleosides are administered as prodrugs and require intracellular phosphorylation to their active 5'-triphosphate form. nih.gov This multi-step process is catalyzed by a series of nucleoside and nucleotide kinases. pharmgkb.orgustc.edu.cn The efficiency of this phosphorylation cascade is a crucial factor in the therapeutic efficacy of these compounds. rsc.org The initial phosphorylation by a deoxynucleoside kinase (dNK) is often the rate-limiting step. nih.gov The high substrate specificity of host cell kinases can compromise the activation of nucleoside analogs, making this an area of intense research. nih.gov
Once incorporated into oligonucleotides, further enzymatic manipulation, such as ligation, may be required. Ligation, the joining of two oligonucleotide fragments, is essential for assembling longer DNA or RNA strands from shorter, chemically synthesized pieces. Recent studies have demonstrated that 4'-fluoro-modified nucleic acids are compatible with this enzymatic process. Specifically, 2'-fluoro arabino nucleic acid (FANA), a xeno nucleic acid with structural similarities to DNA, can be efficiently phosphorylated at its 5'-hydroxyl group by T4 polynucleotide kinase (T4 PNK) using ATP. rsc.org Subsequently, the resulting 5'-phosphorylated FANA can be effectively ligated to another FANA oligonucleotide by T4 DNA ligase, using a DNA splint to bring the two fragments together. rsc.org This combined phosphorylation-ligation strategy enables the construction of long, functional FANA molecules, such as FANA-based enzymes (FANAzymes), that would be difficult to produce by direct chemical synthesis alone. rsc.org The ability of common enzymes like T4 DNA ligase and T4 RNA ligase to process these modified substrates significantly expands the toolkit for creating complex nucleic acid architectures. nih.govneb.com
Functional Consequences of 4'-Fluoro Modifications on Nucleic Acid-Protein and Nucleic Acid-Ligand Interactions
The introduction of 4'-fluoro modifications can significantly alter the binding affinity and specificity of functional nucleic acids, such as aptamers, for their targets. Aptamers are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets like proteins with high affinity. nih.govmdpi.com
Chemical modifications are a key strategy for improving the properties of aptamers, including their binding affinity. nih.govnih.gov By pre-organizing the nucleic acid into a conformation that is favorable for target binding, modifications can enhance the interaction. The 4'-fluoro group, by inducing a rigid North sugar pucker, can stabilize the specific secondary and tertiary structures required for high-affinity binding. nih.gov This structural stabilization can lead to a tighter interaction with the target protein by optimizing non-covalent bonding forces, such as hydrogen bonds and stacking interactions. nih.gov Improving binding affinity is a critical goal in aptamer development, as it can lead to better pharmacodynamic properties and potentially lower therapeutic doses. nih.gov
Mechanistic Insights into Enzymatic Reactions and RNA Processing Pathways Derived from 4'-Fluoro Probes
Beyond their therapeutic potential, 4'-fluoro-modified nucleic acids serve as powerful probes for elucidating the mechanisms of enzymatic reactions and RNA processing pathways. nih.govnih.govrsc.org The unique properties of the fluorine atom, particularly its utility in ¹⁹F NMR spectroscopy, provide a sensitive tool for monitoring molecular interactions and conformational changes in real-time.
A notable example is the use of 4'-fluoro-uridine (4'FU) to probe RNA structure and function. nih.gov When incorporated into an RNA strand, the ¹⁹F NMR signal of 4'FU is highly sensitive to the local environment, showing a chemical shift dispersion of up to 4 ppm depending on whether it is in a single-stranded region, an A-type duplex, or a mismatched pair. nih.gov This sensitivity allows researchers to monitor RNA structural dynamics during processes like enzymatic cleavage. Because many RNA-processing enzymes treat 4'FU similarly to natural uridine (B1682114), it can be used to observe the structural transitions that occur as an enzyme binds and acts upon its RNA substrate. nih.gov
Furthermore, the incorporation of 4'-fluoro-nucleotides into nascent RNA chains by viral polymerases has provided key mechanistic insights. The observation that 4'-fluorouridine (B8696964) triphosphate leads to delayed polymerase stalling, rather than immediate termination, suggests a complex mechanism of inhibition. researchgate.net It indicates that after incorporation, the polymerase can still translocate for a limited number of cycles before stalling, offering clues about the enzyme's active site and its interaction with the modified nucleotide within the growing product-template duplex. researchgate.net These types of fluorinated probes, which can be used in fluorometric assays, are invaluable for studying the kinetics and mechanisms of enzyme reactions. creative-enzymes.com
Advanced Research Applications and Methodological Innovations Utilizing 4 Fluoro Modified Nucleic Acids
Development and Optimization of 4'-Fluoro-RNA as a Sensitive ¹⁹F NMR Probe for Real-time Monitoring of RNA Structure and Dynamics
The fluorine atom, with its 100% natural abundance of the ¹⁹F isotope, high NMR sensitivity, and a chemical shift that is highly sensitive to the local environment, serves as an excellent spectroscopic probe. frontiersin.orgnih.gov The development of a synthetic strategy for 4'-F-uridine phosphoramidite (B1245037) has enabled the creation of 4'-F-RNA, which is a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) studies of RNA. acs.orgnih.gov Unlike probes at other positions, the 4'-fluoro modification locks the ribose sugar into a North (C3'-endo) conformation, similar to that found in A-form RNA helices, while remaining stable and closely resembling unmodified uridine (B1682114). acs.orgnih.gov This structural mimicry is a significant advantage over other fluorinated probes.
A key finding is that the ¹⁹F NMR signal of a 4'-FU incorporated into an RNA strand exhibits a remarkably large chemical shift dispersion of up to 4.4 ppm depending on the RNA's secondary structure. acs.org This is substantially greater than the dispersion observed for 2'-fluorouridine (2'-FU), which is less than 1 ppm under similar conditions. acs.orgnih.gov This high sensitivity makes 4'-FU an invaluable probe for detailed investigations of RNA structure and function in real-time. acs.orgresearchgate.net
The significant sensitivity of the 4'-FU ¹⁹F chemical shift to its local electronic environment allows for the precise discrimination between various RNA secondary structures. acs.org Research has demonstrated that distinct and well-resolved signals are observed for 4'-FU when it is located in a single-stranded region, a canonical A-type duplex, a B-type duplex, or a duplex containing a mismatch. acs.orgnih.gov
For instance, studies have shown that the ¹⁹F chemical shift of 4'-FU can distinguish between these structural contexts, providing a spectroscopic fingerprint for each state. acs.orgacs.org This allows researchers to identify and quantify different structural populations within a complex RNA sample. nih.gov
| RNA Secondary Structure | Relative ¹⁹F Chemical Shift (ppm) | Significance |
|---|---|---|
| Single-Stranded RNA | ~ -168.0 | Provides a baseline signal for unstructured regions. |
| A-type Duplex | ~ -172.4 | Characteristic signal for canonical RNA double helices. |
| B-type Duplex | ~ -171.0 | Allows differentiation from the more common A-form helices. |
| Mismatched Duplex (U-U) | ~ -170.5 | Enables the detection of non-canonical base pairing and structural defects. |
Data is derived from studies by Li, Q., et al. (2020) and represents the high degree of sensitivity of the 4'-FU probe. acs.orgacs.org
A critical feature of 4'-FU is that it is treated by many RNA-processing enzymes as if it were a natural uridine nucleotide. acs.orgnih.gov This functional equivalence means that its incorporation does not significantly perturb the biological activity being studied. Consequently, 4'-F-RNA can be used to monitor enzyme-mediated RNA processing events, such as cleavage by ribonucleases (e.g., RNase H), in real-time using ¹⁹F NMR. acs.orgacs.org As the enzyme processes the RNA, the secondary structure at the probe's location changes, leading to a corresponding shift in the ¹⁹F NMR signal, allowing for the kinetic analysis of the reaction. nih.gov
Furthermore, this method is effective for tracking conformational transitions in dynamic RNA molecules, such as bistable hairpins or riboswitches. acs.org By placing a 4'-FU probe at a strategic position, researchers can observe the equilibrium between different folded states and how this equilibrium is affected by changes in conditions or the binding of ligands. acs.orgresearchgate.net
Employment of 4'-Fluoro-Nucleoside Analogs as Probes for Viral Polymerase Inhibition Mechanisms
4'-Fluoro-nucleoside analogs, after intracellular conversion to their 5'-triphosphate derivatives, are potent inhibitors of various viral RNA-dependent RNA polymerases (RdRps). rsc.orgnih.gov The primary mechanism of action involves the incorporation of the 4'-fluoro-nucleotide into the nascent viral RNA chain by the polymerase. rsc.org The presence of the electron-withdrawing fluorine atom at the 4' position, which rigidly holds the sugar in a C3'-endo (North) pucker, interferes with the subsequent translocation or nucleotide addition steps, leading to the termination of chain elongation. rsc.org
This inhibitory activity has been demonstrated against a range of viruses. For example, the 5'-triphosphate of a 4'-fluoro-uridine analog was shown to be a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. rsc.org More recently, 4'-fluorouridine (B8696964) (4'-FlU) was found to exhibit broad-spectrum activity against multiple enteroviruses by directly interacting with and impairing the viral 3D polymerase, thereby inhibiting viral RNA synthesis. nih.gov This mechanism of delayed chain termination is distinct from that of other nucleoside analogs. nih.gov
| 4'-Fluoro-Nucleoside (as 5'-triphosphate) | Viral Polymerase Target | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| 4'-Fluoro-uridine-5'-O-triphosphate | Hepatitis C Virus (HCV) NS5B | 2 µM |
| 4'-Fluoro-N⁴-hydroxycytidine-5'-O-triphosphate | Hepatitis C Virus (HCV) NS5B | 0.14 µM |
| 4'-Fluoro-uridine | Enterovirus A10 (CV-A10) 3Dpol | Dose-dependent inhibition observed |
These findings highlight the potential of 4'-fluoro-nucleosides as probes and therapeutic leads targeting viral replication machinery. rsc.orgnih.govmdpi.com
Rational Design Frameworks for Engineering Oligonucleotides with Tailored Biophysical and Biochemical Attributes
The unique stereoelectronic properties of 4'-fluoro-nucleosides make them valuable components in the rational design of oligonucleotides with specific, predictable characteristics. rsc.orgnih.gov The incorporation of monomers like 4'-fluoro-uridine, enabled by its phosphoramidite precursor, allows for the fine-tuning of an oligonucleotide's biophysical and biochemical attributes, such as duplex stability, nuclease resistance, and biological activity. nih.govnih.gov
Key design considerations include:
Conformational Pre-organization: The rigid North-type sugar pucker induced by the 4'-fluoro modification can pre-organize the oligonucleotide backbone into an A-form helical geometry. This can enhance binding affinity to complementary RNA targets. nih.gov
Thermal Stability (Tₘ): The effect on duplex stability can vary depending on the specific modification. While some combinations, like 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU), can lead to a marked decrease in the melting temperature (Tₘ) of duplexes, other modifications like 4'-C-aminoethyl-2'-fluoro-uridine have been shown to improve the thermal stability of siRNAs. nih.govnih.gov This allows for precise control over the stability of the final oligonucleotide construct.
Nuclease Resistance: Modifications to the sugar-phosphate backbone, including 2'- and 4'-fluoro substitutions, are known to enhance resistance to degradation by cellular nucleases, a critical attribute for therapeutic oligonucleotides like antisense and siRNA molecules. nih.govoup.comnih.gov
Biological Activity: The structural changes induced by 4'-fluoro modifications can directly impact biological function. For example, the sugar conformation is a key determinant for whether an antisense oligonucleotide can recruit RNase H to cleave a target mRNA. nih.gov Oligonucleotides containing 4'S-FMAU, which adopts a North conformation, were unable to elicit RNase H activity, confirming that the enzyme prefers duplexes where the antisense strand can adopt an eastern conformation. nih.gov This knowledge is crucial for designing effective gene-silencing agents. broadpharm.com
| Oligonucleotide Modification | Duplex Type | Change in Tₘ per modification (°C) | Implication for Design |
|---|---|---|---|
| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) | AON:RNA | -3.1 | Destabilizes RNA duplexes |
| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FAU) | AON:DNA | -2.9 | Destabilizes DNA duplexes |
This demonstrates how specific combinations of fluoro and thio modifications can be used to rationally tune the biophysical properties of oligonucleotides. nih.gov
Contributions to the Advancement of Synthetic Biology and Biotechnology Tool Development
First, the availability of modified phosphoramidites expands the chemical space for nucleic acid synthesis, allowing for the creation of synthetic genes, circuits, and aptamers with novel properties. medchemexpress.comtargetmol.comglenresearch.com These engineered biomolecules can have enhanced stability, new catalytic functions, or act as responsive elements in biosensors.
Second, the use of 4'-F-RNA as a ¹⁹F NMR probe represents a major methodological innovation for structural biology. frontiersin.org It provides a non-invasive method to study RNA structure and dynamics in complex biological milieu, including in-cell NMR experiments, without the background noise associated with ¹H NMR. nih.govresearchgate.net This tool is crucial for validating the structure of synthetically designed RNA molecules and for studying their interactions with other biomolecules in a near-physiological environment. nih.gov
Future Research Directions and Emerging Frontiers in 4 Fluoro Nucleoside Chemistry and Biology
Expansion of the 4'-Fluoro-Modified Nucleoside and Oligonucleotide Repertoire
The successful synthesis and incorporation of 4'-fluoro-uridine (4'-F-U) into RNA has demonstrated the feasibility and value of this modification. acs.orgnih.gov A primary and logical next step is the expansion of the available repertoire of 4'-fluoro-modified nucleoside phosphoramidites to include the other canonical bases: adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C). The development of robust synthetic routes for DMTr-4'-F-A-CED-TBDMS phosphoramidite (B1245037), DMTr-4'-F-G-CED-TBDMS phosphoramidite, and DMTr-4'-F-C-CED-TBDMS phosphoramidite will be crucial for the widespread adoption and broader application of 4'-fluoro-modified oligonucleotides.
Furthermore, the synthesis of 4'-fluoro-modified versions of non-canonical or modified bases could provide powerful tools for specific applications. For instance, combining the 4'-fluoro modification with fluorescently labeled bases or bases equipped with cross-linking agents could yield powerful probes for studying nucleic acid-protein interactions and cellular dynamics.
The table below outlines the canonical nucleoside phosphoramidites that would complete the 4'-fluoro-modified set for oligonucleotide synthesis.
| Compound Name | Base | Current Status |
| DMTr-4'-F-U-CED-TBDMS phosphoramidite | Uracil (B121893) | Synthesized and studied acs.orgnih.gov |
| DMTr-4'-F-A-CED-TBDMS phosphoramidite | Adenine | Future Goal |
| DMTr-4'-F-C-CED-TBDMS phosphoramidite | Cytosine | Future Goal |
| DMTr-4'-F-G-CED-TBDMS phosphoramidite | Guanine | Future Goal |
Exploration of Synergistic Effects of 4'-Fluoro Modifications with Other Ribose and Nucleobase Modifications
The impact of a single modification on nucleic acid properties is significant, but the combination of different modifications can lead to synergistic or novel effects. Future research should systematically explore the interplay between the 4'-fluoro modification and other well-established modifications of the ribose and nucleobase.
For example, combining the North-conformation-inducing 4'-fluoro modification with 2'-modifications like 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) could further enhance the stability and binding affinity of oligonucleotides. oup.combiosyn.com A study on 2′-fluoro-4′-thioarabino-modified oligonucleotides has already demonstrated that combining a 4'-thio modification with a 2'-fluoro modification can lead to unique conformational and functional outcomes. nih.govoup.com Investigating such combinations in a systematic manner will be key to fine-tuning the properties of oligonucleotides for specific therapeutic or diagnostic applications.
Another promising area is the combination of 4'-fluoro modifications with backbone modifications like phosphorothioates (PS). PS linkages are known to enhance nuclease resistance, a critical feature for in vivo applications. idtdna.com Understanding how the 4'-fluoro modification influences the properties of phosphorothioate-modified oligonucleotides is a critical area for future investigation.
The following table presents potential combinations of modifications for future studies.
| Primary Modification | Secondary Modification | Potential Synergistic Effect |
| 4'-Fluoro | 2'-O-Methyl | Enhanced thermal stability and nuclease resistance |
| 4'-Fluoro | 2'-Fluoro | Increased binding affinity and altered sugar pucker |
| 4'-Fluoro | 4'-Thio | Unique conformational switches and functional properties nih.govoup.com |
| 4'-Fluoro | Phosphorothioate Backbone | Improved in vivo stability and therapeutic potential |
Continued Development of Advanced Analytical and Spectroscopic Methodologies
The fluorine atom in 4'-fluoro-modified nucleosides serves as an exceptional spectroscopic probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The sensitivity of the ¹⁹F chemical shift to the local environment provides a powerful tool to study RNA secondary structure, dynamics, and interactions. acs.orgnih.gov Future research should focus on further leveraging this capability. This includes the development of multi-dimensional NMR techniques that correlate ¹⁹F signals with proton (¹H) and carbon (¹³C) signals to provide more detailed structural insights.
The development of novel analytical methods, potentially combining separation techniques with sensitive detection methods, will be necessary to analyze complex mixtures of modified oligonucleotides and to study their behavior in biological systems.
Broadening the Understanding of Nucleic Acid Structure-Function Relationships and Molecular Recognition
The ability of the 4'-fluoro modification to lock the ribose sugar in a North-type conformation provides a unique tool to dissect the intricate relationship between nucleic acid structure and function. acs.orgresearchgate.net By strategically placing 4'-fluoro-nucleosides within an oligonucleotide, researchers can control local conformation and observe the resulting effects on biological processes.
A key area for future research is the use of 4'-fluoro-modified oligonucleotides to probe the recognition mechanisms of enzymes that process nucleic acids, such as polymerases and nucleases. nih.govrsc.org For example, studies have shown that the incorporation of a 4'-fluoro-nucleoside triphosphate can lead to transcriptional stalling by viral RNA polymerases, highlighting its potential as an antiviral agent. rsc.org Further investigations can elucidate the precise structural basis for this inhibition.
Moreover, the incorporation of 4'-fluoro-nucleosides into therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, holds significant promise. The conformational constraints imposed by the 4'-fluoro modification can influence the efficiency of the RNA interference (RNAi) pathway or the binding affinity of antisense oligonucleotides to their target mRNA. nih.gov Systematic studies exploring the positional effects of 4'-fluoro modifications within these therapeutic modalities will be essential for optimizing their efficacy and specificity.
The following table summarizes key research areas where 4'-fluoro-nucleosides can be applied to deepen our understanding of nucleic acid biology.
| Research Area | Application of 4'-Fluoro-Nucleosides | Potential Insights |
| Enzyme-Nucleic Acid Interactions | Incorporation into substrates for polymerases, nucleases, and helicases. | Elucidation of the role of sugar pucker in enzyme recognition and catalysis. nih.govrsc.org |
| RNA Interference (RNAi) | Site-specific incorporation into siRNA guide and passenger strands. | Optimization of siRNA potency and specificity by controlling local conformation. nih.gov |
| Antisense Technology | Incorporation into antisense oligonucleotides. | Enhancement of target binding affinity and nuclease resistance. |
| Nucleic Acid Folding and Dynamics | Use as ¹⁹F NMR probes in complex RNA structures. | Real-time monitoring of conformational changes during folding and ligand binding. acs.orgnih.gov |
Q & A
Q. What is the structural and functional role of the TBDMS group in DMTr-4'-F-U-CED-TBDMS phosphoramidite during RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of ribose during solid-phase oligonucleotide synthesis, preventing undesired side reactions and ensuring regioselective coupling. This protection is critical for maintaining RNA strand integrity, particularly in automated synthesis workflows .
Q. What storage conditions are recommended to preserve the stability of this compound?
Store the compound in powder form at -20°C for up to 3 years and in solvent (e.g., anhydrous acetonitrile) at -80°C for 1 year . Protect from light to prevent photodegradation of the fluorinated uridine moiety .
Q. How is this compound typically used in RNA structure-function studies?
The 4'-fluorine substitution serves as a vibrational probe in nuclear magnetic resonance (NMR) or Fourier-transform infrared (FTIR) spectroscopy to analyze RNA conformational dynamics. It is incorporated site-specifically during synthesis to map base-pairing interactions or tertiary contacts in ribozymes and aptamers .
Q. What analytical methods are routinely used to verify the purity of this compound?
- HPLC : Assesses purity (>98%) and detects impurities like desilylated byproducts.
- ³¹P NMR : Confirms phosphoramidite integrity (δ ~149 ppm for P(III)).
- LC-MS : Validates molecular weight (879.04 g/mol) and detects hydrolysis products .
Advanced Research Questions
Q. How does the choice of solvent (THF vs. MeCN) affect coupling efficiency during solid-phase synthesis with this compound?
THF may reduce coupling efficiency due to slower reaction kinetics with activators (e.g., tetrazole) and peroxide-mediated oxidation of the phosphoramidite. MeCN is preferred for higher coupling rates (>99%) and reduced shortmer formation. If THF is required (e.g., for solubility), use fresh, peroxide-free batches with antioxidants like BHT .
Q. What strategies mitigate discrepancies in fluorine incorporation efficiency observed across synthesis scales?
Q. How can researchers differentiate the impact of 4'-F substitution from other modifications (e.g., 4'-Me, 4'-CF₃) on RNA duplex stability?
Perform thermal denaturation assays (measuring Tm shifts) and molecular dynamics simulations to compare thermodynamic and kinetic parameters. For example, 4'-F destabilizes duplexes by ~1–2°C per modification due to electronegativity effects, whereas 4'-CF₃ enhances hydrophobicity and stacking .
Q. What methodologies enable precise quantification of fluorine incorporation in oligonucleotides?
- ¹⁹F NMR : Directly quantifies fluorine content and detects positional isomers.
- LC-MS/MS : Measures exact mass (Δ < 2 ppm) and fragmentation patterns to confirm site-specific incorporation .
Q. How does the DMTr group facilitate real-time monitoring of synthesis efficiency?
The DMTr (4,4'-dimethoxytrityl) group is cleaved during each coupling step, releasing a bright orange trityl cation detectable at 498 nm . Quantifying trityl absorbance allows stepwise yield calculation (e.g., 98–99% per cycle) and identifies failed couplings .
Q. What experimental controls are essential when using this compound in RNA-protein interaction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
